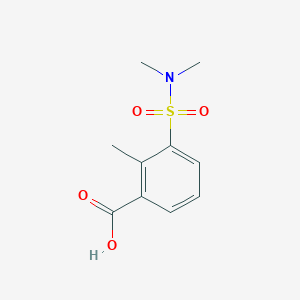
trans-Chlorobis(triphenylphosphine)phenylplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Chlorobis(triphenylphosphine)phenylplatinum: is a coordination compound with the chemical formula C42H35ClP2Pt . It is a platinum complex where the platinum atom is coordinated to one chloride ion, two triphenylphosphine ligands, and one phenyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Chlorobis(triphenylphosphine)phenylplatinum typically involves the reaction of potassium tetrachloroplatinate with triphenylphosphine and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then filtered, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Chlorobis(triphenylphosphine)phenylplatinum undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as halides, phosphines, or amines.
Oxidative Addition: The platinum center can undergo oxidative addition reactions with halogens or organic halides, leading to the formation of platinum(IV) complexes.
Reductive Elimination: This compound can also participate in reductive elimination reactions, where two ligands are eliminated from the platinum center, reducing it back to a lower oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., bromide, iodide), phosphines, and amines. These reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidative Addition: Reagents such as halogens (e.g., chlorine, bromine) or organic halides (e.g., alkyl halides) are used. These reactions often require an inert atmosphere and may be facilitated by heating.
Reductive Elimination: This process can be induced by heating or by the addition of reducing agents such as hydrides or phosphines.
Major Products Formed:
Substitution Reactions: The products are typically new platinum complexes with different ligands.
Oxidative Addition: The products are platinum(IV) complexes with additional ligands.
Reductive Elimination: The products are usually simpler platinum(II) complexes and the eliminated ligands.
Applications De Recherche Scientifique
Chemistry: trans-Chlorobis(triphenylphosphine)phenylplatinum is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cyclopropanation. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry .
Biology and Medicine: The unique coordination environment of this compound may offer insights into designing new therapeutic agents .
Industry: In industrial applications, this compound is used in the preparation of polymers and other materials. Its catalytic properties are harnessed in processes that require precise control over molecular transformations .
Mécanisme D'action
The mechanism by which trans-Chlorobis(triphenylphosphine)phenylplatinum exerts its effects is primarily through its ability to coordinate with various ligands and facilitate chemical reactions. The platinum center acts as a Lewis acid, accepting electron pairs from ligands and stabilizing transition states during reactions. This coordination ability allows it to participate in a wide range of catalytic processes, influencing reaction pathways and product distributions .
Comparaison Avec Des Composés Similaires
trans-Dichlorobis(triphenylphosphine)platinum(II): This compound is similar in structure but has two chloride ligands instead of one chloride and one phenyl group.
cis-Dichlorobis(triphenylphosphine)platinum(II): The cis isomer of the above compound, differing in the spatial arrangement of the ligands around the platinum center.
trans-Dichlorobis(triphenylphosphine)palladium(II): A palladium analog with similar coordination properties but different reactivity due to the metal center.
Uniqueness: trans-Chlorobis(triphenylphosphine)phenylplatinum is unique due to the presence of the phenyl group, which can influence its reactivity and coordination behavior. This structural feature can lead to different catalytic properties and reaction pathways compared to its analogs .
Propriétés
Formule moléculaire |
C42H35ClP2Pt |
|---|---|
Poids moléculaire |
832.2 g/mol |
Nom IUPAC |
benzene;platinum(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C6H5.ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+2/p-1 |
Clé InChI |
XGFRZEPGVDTDSQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[C-]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
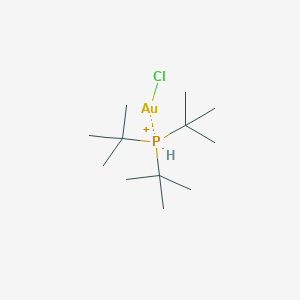
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
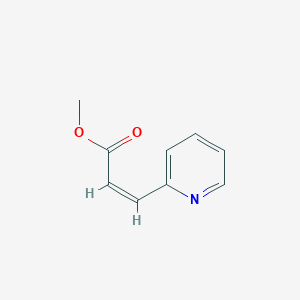


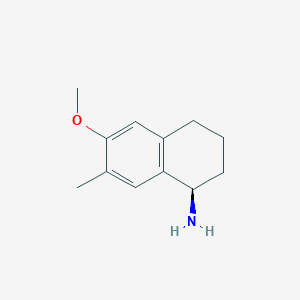
![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
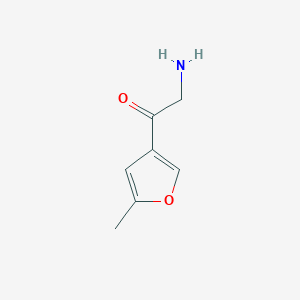
![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)


